1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole
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Overview
Description
1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a bromine atom, and two methylsulfanyl groups attached to an imidazole ring
Preparation Methods
The synthesis of 1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor imidazole compound followed by the introduction of methylsulfanyl groups through nucleophilic substitution reactions. The benzyl group is often introduced via a benzylation reaction using benzyl halides under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include bases, acids, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.
Industry: It may be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole exerts its effects is largely dependent on its interactions with molecular targets. The presence of the bromine atom and methylsulfanyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biological molecules. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparison with Similar Compounds
1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole can be compared with other similar compounds, such as:
1-Benzyl-4-chloro-2,5-bis(methylsulfanyl)-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
1-Benzyl-4-bromo-2,5-bis(ethylsulfanyl)-1H-imidazole: Similar structure but with ethylsulfanyl groups instead of methylsulfanyl.
1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring. The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties.
Properties
CAS No. |
106848-39-9 |
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Molecular Formula |
C12H13BrN2S2 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
1-benzyl-4-bromo-2,5-bis(methylsulfanyl)imidazole |
InChI |
InChI=1S/C12H13BrN2S2/c1-16-11-10(13)14-12(17-2)15(11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
QCXHRQZUMSONSS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N=C(N1CC2=CC=CC=C2)SC)Br |
Origin of Product |
United States |
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